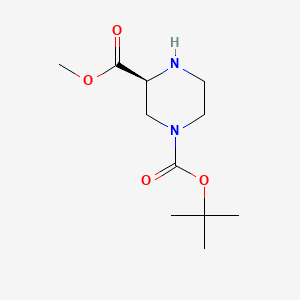
Ácido 4-Etoxi-cinámico
Descripción general
Descripción
4-Ethoxycinnamic acid is an organic compound with the chemical formula C₁₁H₁₂O₃. It is a derivative of cinnamic acid, where the para position of the benzene ring is substituted with an ethoxy group. This compound is known for its white crystalline appearance and is soluble in organic solvents such as ethanol, ether, and chloroform, but slightly soluble in water .
Aplicaciones Científicas De Investigación
4-Ethoxycinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
Mode of Action
It is known that 4-ethoxycinnamic acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . The interaction of 4-Ethoxycinnamic Acid with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
4-Ethoxycinnamic Acid participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of 4-Ethoxycinnamic Acid .
Métodos De Preparación
4-Ethoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine as catalysts. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield 4-ethoxycinnamic acid . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
4-Ethoxycinnamic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 4-ethoxybenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the double bond in 4-ethoxycinnamic acid can yield 4-ethoxyhydrocinnamic acid.
Comparación Con Compuestos Similares
4-Ethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:
4-Methoxycinnamic acid: Similar in structure but with a methoxy group instead of an ethoxy group. It has different solubility and reactivity properties.
3,4-(Methylenedioxy)cinnamic acid: Contains a methylenedioxy group, which significantly alters its chemical behavior and applications.
4-Acetoxycinnamic acid: Features an acetoxy group, making it more reactive in certain chemical reactions. The uniqueness of 4-ethoxycinnamic acid lies in its specific ethoxy substitution, which imparts distinct physical and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOUWYGNATKKZ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-79-7 | |
| Record name | 4-Ethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-ethoxycinnamic acid's ability to induce quinone reductase (QR)?
A1: [] 4-Ethoxycinnamic acid has been identified as a potent inducer of quinone reductase (QR) in vitro. [] QR is a phase 2 detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals and reactive oxygen species. This enzyme accomplishes this by catalyzing the two-electron reduction of quinones to hydroquinones, which are less reactive and more easily excreted. Therefore, the induction of QR by 4-ethoxycinnamic acid suggests its potential as a chemopreventive agent against cancer and other diseases associated with oxidative stress. Further research is needed to explore this potential in more detail.
Q2: How does the molecular structure of 4-ethoxycinnamic acid relate to its liquid crystal properties?
A2: [] 4-Ethoxycinnamic acid, when combined with 4-methoxycinnamic acid, forms a binary liquid crystal mixture. [] The presence of intermolecular hydrogen bonds, confirmed through Fourier-transform infrared spectroscopy (FT-IR), plays a significant role in the formation and stabilization of the liquid crystal phases. [] These hydrogen bonds, analyzed through natural bond orbital (NBO) analysis, contribute to the specific arrangement of molecules within the mixture, leading to the observed smectic A phase alongside nematic phases. [] The molecular properties, including the HOMO-LUMO gap, as determined through UV-Visible studies, further contribute to understanding the electronic interactions and stability of this liquid crystal system. This research sheds light on designing new liquid crystal materials with tailored properties by modifying molecular structures and understanding intermolecular interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















